![molecular formula C16H11ITe B12558369 Tellurophene, 3-iodo-2,5-diphenyl- CAS No. 142179-06-4](/img/structure/B12558369.png)
Tellurophene, 3-iodo-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurophene, 3-iodo-2,5-diphenyl- is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, and they exhibit unique properties due to the presence of tellurium.
Vorbereitungsmethoden
The synthesis of tellurophenes, including 3-iodo-2,5-diphenyl-tellurophene, typically involves the reaction of organolithium or Grignard reagents with tellurium compounds. One common method involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, followed by recrystallization from a dichloromethane/ethanol mixture . Another method involves the reaction of sodium telluride with diacetylene in methanol at room temperature
Analyse Chemischer Reaktionen
Tellurophene, 3-iodo-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to tellurides or other reduced forms.
Substitution: The iodine atom in 3-iodo-2,5-diphenyl-tellurophene can be substituted with other groups using reagents such as organolithium or Grignard reagents. Common reagents and conditions used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
Tellurophene, 3-iodo-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing into the potential medicinal applications of tellurophenes, including their use as therapeutic agents.
Wirkmechanismus
The mechanism by which tellurophene, 3-iodo-2,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways specific to tellurium-containing compounds. The tellurium atom in the compound can participate in various chemical reactions, including coordination with metals and other elements.
Vergleich Mit ähnlichen Verbindungen
Tellurophene, 3-iodo-2,5-diphenyl- can be compared with other similar compounds such as thiophenes and selenophenes. While all these compounds are heterocyclic and contain chalcogen atoms, tellurophenes are unique due to the presence of tellurium, which imparts different chemical and physical properties. For example, tellurophenes have longer Te-C bond lengths and smaller C-Te-C angles compared to selenophenes, which affects their aromaticity and reactivity . Similar compounds include:
Thiophenes: Contain sulfur instead of tellurium.
Selenophenes: Contain selenium instead of tellurium.
Furans: Contain oxygen instead of tellurium.
Eigenschaften
CAS-Nummer |
142179-06-4 |
---|---|
Molekularformel |
C16H11ITe |
Molekulargewicht |
457.8 g/mol |
IUPAC-Name |
3-iodo-2,5-diphenyltellurophene |
InChI |
InChI=1S/C16H11ITe/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
GPOUQRKZXRUCGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C([Te]2)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.